molecular formula C6H9N3 B107505 2-Methylpyridine-3,4-diamine CAS No. 15931-19-8

2-Methylpyridine-3,4-diamine

Cat. No.: B107505
CAS No.: 15931-19-8
M. Wt: 123.16 g/mol
InChI Key: CXCMHIHWZCWXQU-UHFFFAOYSA-N
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Description

2-Methylpyridine-3,4-diamine, also known as 2-methyl-3,4-pyridinediamine, is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, featuring two amino groups at the 3 and 4 positions and a methyl group at the 2 position.

Scientific Research Applications

2-Methylpyridine-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

While there isn’t specific information available on the mechanism of action for 2-Methylpyridine-3,4-diamine, a related compound, Amifampridine, which is used in the treatment of a number of rare muscle diseases, works by inhibiting the release of acetylcholine as antibodies involved in the host response against certain cancers cross-react with Ca2+ channels on the prejunctional membrane .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

In terms of future directions, 2-Methylpyridines have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc . Therefore, it is necessary to establish a sensitive, efficient, and simple method for the determination of compounds such as pyridines in soil samples .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary widely depending on the specific structure of the pyridine derivative and the biomolecules it interacts with

Cellular Effects

The cellular effects of 2-Methylpyridine-3,4-diamine are currently unknown. It is known that pyridine derivatives can have various effects on cells. For example, some pyridine derivatives have been found to exhibit cytotoxic activity against cancer cell lines

Molecular Mechanism

It is known that pyridine derivatives can interact with various biomolecules at the molecular level, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

It is known that the effects of chemical compounds can vary with different dosages in animal models, potentially leading to threshold effects, toxic effects at high doses, and other effects

Metabolic Pathways

It is known that pyridine derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors and affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that chemical compounds can be transported and distributed within cells and tissues in various ways, potentially interacting with various transporters or binding proteins and affecting their localization or accumulation

Subcellular Localization

It is known that chemical compounds can localize to specific compartments or organelles within cells, potentially affecting their activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyridine-3,4-diamine can be achieved through several methods. One common approach involves the nitration of 2-methylpyridine followed by reduction of the nitro groups to amino groups. The nitration is typically carried out using nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques. This method involves the α-methylation of pyridine derivatives using a column packed with Raney nickel and a low boiling point alcohol such as 1-propanol at high temperatures. This approach is advantageous due to its high selectivity, shorter reaction times, and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and palladium catalysts to yield the corresponding amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the amino groups present in 2-Methylpyridine-3,4-diamine.

    3,4-Diaminopyridine: Lacks the methyl group at the 2 position.

    2,5-Dimethylpyridine-4-amine: Features a different substitution pattern.

Uniqueness: this compound is unique due to the presence of both amino groups and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methylpyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCMHIHWZCWXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597956
Record name 2-Methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15931-19-8
Record name 2-Methylpyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Amino-3-nitro-2-picoline (5.5 g, 0.036 mole) was hydrogenated in methanol (250 mL) at 5 psi and 25° for 1.25 hr using Raney Nickel as catalyst. The catalyst was filtered, the filtrate stripped in vacuo and the residue triturated with cyclohexane to give a solid. The solid was filtered and air dried to give 4.0 g (88%) of the title compound, m. pt. 170-171°.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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